![molecular formula C10H11N3O2 B1592925 1H-Pyrrolo[2,3-b]pyridin-5-carbonsäure-methoxy-methyl-amid CAS No. 944936-49-6](/img/structure/B1592925.png)

1H-Pyrrolo[2,3-b]pyridin-5-carbonsäure-methoxy-methyl-amid

Übersicht

Beschreibung

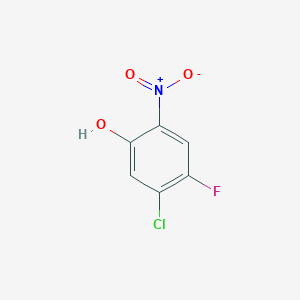

“N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound plays an essential role in various types of tumors due to the abnormal activation of the FGFR signaling pathway .

Synthesis Analysis

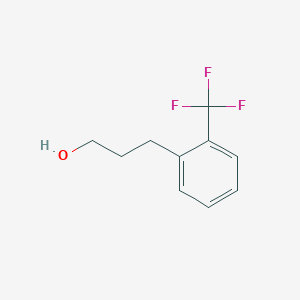

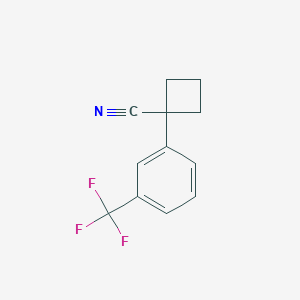

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .Wissenschaftliche Forschungsanwendungen

Krebstherapie

1H-Pyrrolo[2,3-b]pyridin-5-carbonsäure-methoxy-methyl-amid: Derivate wurden als potente Inhibitoren des Fibroblastenwachstumsfaktorrezeptors (FGFR) identifiziert, der an verschiedenen Krebsarten beteiligt ist . Eine abnorme Aktivierung des FGFR-Signalwegs ist mit dem Fortschreiten und der Entwicklung mehrerer Krebsarten verbunden, darunter Brust-, Lungen-, Prostata-, Blasen- und Leberkrebs. Das Anvisieren von FGFRs ist daher eine attraktive Strategie für die Krebstherapie.

Immunmodulation

Diese Verbindung wurde als neuartiger Immunmodulator bewertet, der auf die Janus-Kinase 3 (JAK3) abzielt . JAK3 ist ein wichtiges Ziel für die Behandlung von Autoimmunerkrankungen, da es eine Rolle bei der Immunantwort spielt. Die Modulation der JAK3-Aktivität kann bei der Behandlung von Erkrankungen wie rheumatoider Arthritis und Psoriasis helfen.

Stoffwechselstörungen

Derivate von This compound könnten bei der Vorbeugung und Behandlung von Störungen mit erhöhtem Blutzuckerspiegel im Plasma, wie z. B. Hyperglykämie und Diabetes, Anwendung finden . Dies liegt an ihrer potenziellen Wirksamkeit bei der Senkung des Blutzuckerspiegels.

Chemische Synthese und Wirkstoffdesign

Die Verbindung wird in der frühen Entdeckungsforschung als Teil einer Sammlung einzigartiger Chemikalien verwendet. Sie dient als Baustein bei der Synthese komplexerer Moleküle für die Wirkstoffentwicklung und andere chemische Anwendungen .

Wirkmechanismus

Target of Action

Similar compounds have been shown to inhibit the janus kinase (jak) pathway . The JAK pathway plays a crucial role in signal transduction for various cytokines and growth factors, and its dysregulation is implicated in various diseases, including cancers .

Mode of Action

It’s suggested that similar compounds inhibit the jak pathway by binding to the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling proteins .

Biochemical Pathways

Given its potential role as a jak inhibitor, it may affect pathways downstream of jak, such as the jak-stat signaling pathway . This pathway is involved in processes such as cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

One study showed that a similar compound had high total clearance and low oral bioavailability . These properties can affect the compound’s bioavailability and therapeutic efficacy.

Result of Action

Inhibition of the jak pathway can lead to decreased cell proliferation and increased apoptosis, which could potentially be beneficial in the treatment of diseases such as cancer .

Biochemische Analyse

Biochemical Properties

It has been reported that 1H-Pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . This suggests that 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide may interact with these enzymes and other biomolecules in biochemical reactions.

Cellular Effects

In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells . These effects suggest that 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide may have similar impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that 1H-Pyrrolo[2,3-b]pyridine derivatives can inhibit FGFR signaling pathway , which plays an essential role in various types of tumors . This suggests that 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that 1H-Pyrrolo[2,3-b]pyridine derivatives can show high total clearance in intravenous dosing . This suggests that 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide may have similar temporal effects, including changes in its effects over time, stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that 1H-Pyrrolo[2,3-b]pyridine derivatives can show high total clearance in intravenous dosing . This suggests that 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide may have similar dosage effects, including threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

It is known that 1H-Pyrrolo[2,3-b]pyridine derivatives can show high total clearance in intravenous dosing , suggesting that 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide may be metabolized and cleared from the body through similar pathways.

Transport and Distribution

Given its molecular weight of 205.21 , it may be able to pass through cell membranes and distribute within cells and tissues.

Subcellular Localization

Given its potential interactions with FGFR1, 2, and 3 , it may localize to areas of the cell where these receptors are present.

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-13(15-2)10(14)8-5-7-3-4-11-9(7)12-6-8/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYNJNSMXQICAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C2C(=C1)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640141 | |

| Record name | N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944936-49-6 | |

| Record name | N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944936-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

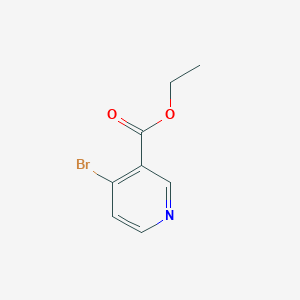

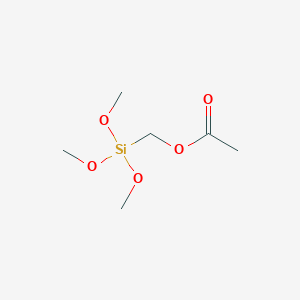

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)